rU Phosphoramidite-15N

RNA NMR spectroscopy HNN-COSY mass spectrometry

Uniform 13C/15N-labeled RNA suffers from severe spectral overlap and 13C-13C scalar coupling beyond ~25 nt, limiting structural resolution. rU Phosphoramidite-15N (DMT-2′O-TBDMS-rU-1,3-15N₂ phosphoramidite) solves this by enabling site-specific, atom-specific 15N incorporation at uridine residues. • Eliminates 13C-13C coupling artifacts; delivers clean, high-SNR 1H-15N HSQC and HNN-COSY spectra for RNAs up to ~60 nt. • Dual N1,N3-15N labeling enables direct 2JNN coupling measurement for unambiguous base-pair assignment. • M+2 mass shift per residue provides unambiguous isotopic signature for LC-MS incorporation verification. Supplied as powder with ≥98 atom% 15N enrichment and ≥95% chemical purity; qualified for bio-NMR and automated solid-phase oligonucleotide synthesis.

Molecular Formula C45H61N4O9PSi
Molecular Weight 862.0 g/mol
Cat. No. B12382846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerU Phosphoramidite-15N
Molecular FormulaC45H61N4O9PSi
Molecular Weight862.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1
InChIKeySKNLXHRBXYGJOC-CUSFPUCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rU Phosphoramidite-15N – 15N-Labeled Uridine Phosphoramidite for Site-Specific RNA Synthesis and NMR Spectroscopy


rU Phosphoramidite-15N (DMT‑2′O‑TBDMS‑rU‑1,3‑15N₂ phosphoramidite) is a stable‑isotope‑labeled phosphoramidite monomer that carries ¹⁵N atoms at both the N1 and N3 positions of the uracil ring, providing an M+2 mass shift and atom‑specific NMR probes . It is supplied as a powder with ≥98 atom % ¹⁵N isotopic enrichment and ≥95 % chemical purity, and is qualified for both bio‑NMR and automated solid‑phase oligonucleotide synthesis . This building block enables site‑specific, atom‑specific incorporation of ¹⁵N‑labeled uridine into RNA, a prerequisite for high‑resolution structural and dynamics studies of functional RNAs [1].

Why Unlabeled rU Phosphoramidite or Uniformly Labeled RNA Cannot Substitute for rU Phosphoramidite-15N


Unlabeled rU phosphoramidite lacks the ¹⁵N nucleus required for heteronuclear correlation experiments (¹H‑¹⁵N HSQC, HNN‑COSY) that directly monitor Watson–Crick base pairing in RNA [1]. Uniformly ¹³C/¹⁵N‑labeled RNA produced by in vitro transcription suffers from extensive ¹³C–¹³C scalar coupling and resonance overlap, which severely limits spectral resolution for RNAs larger than ≈25 nt [2]. Site‑specific, atom‑specific ¹⁵N labeling via rU Phosphoramidite‑15N eliminates these complications, yielding less crowded spectra, accurate relaxation rates without constant‑time decoupling, and focused observation of individual base pairs [1][2].

Quantitative Differentiation Evidence for rU Phosphoramidite-15N Against Closest Comparators


Dual ¹⁵N Labeling (N1,N3) Provides M+2 Mass Shift and Enables Internucleotide ²JNN Coupling Measurements

rU Phosphoramidite‑15N incorporates ¹⁵N at both N1 and N3 of uracil, producing an M+2 mass shift per labeled residue. In contrast, single‑position ¹⁵N‑labeled uridine phosphoramidite (e.g., [3‑¹⁵N]‑uridine) provides only an M+1 shift, while unlabeled rU phosphoramidite gives M+0 . The dual label is essential for ¹H/¹⁵N/¹⁵N‑COSY experiments that measure internucleotide ²JNN couplings across Watson–Crick base pairs; single‑label or unlabeled monomers cannot provide this information [1].

RNA NMR spectroscopy HNN-COSY mass spectrometry

Commercial Availability Eliminates the Need for Low-Yielding Multi-Step Synthesis of ¹⁵N-Uridine Phosphoramidite

rU Phosphoramidite‑15N is supplied as a ready‑to‑use powder, eliminating the need for in‑house synthesis. Published syntheses of [3‑¹⁵N]‑uridine phosphoramidite using the same 2′‑O‑tBDMS protection strategy achieve only 22 % overall yield over six steps (from 2′‑O‑tBDMS‑uridine) [1] or 26 % overall yield from uridine [2]. This means that for every gram of final product, in‑house routes lose 74–78 % of the starting material, while the commercial product provides immediate access at guaranteed purity.

solid-phase RNA synthesis isotope labeling synthetic efficiency

Site-Specific ¹⁵N Labeling Overcomes Spectral Overlap Inherent in Uniformly Labeled RNA

RNA synthesized with rU Phosphoramidite‑15N carries ¹⁵N only at user‑defined uridine positions, avoiding the extensive ¹³C–¹³C scalar coupling and resonance congestion observed in uniformly ¹³C/¹⁵N‑labeled RNA [1]. In a direct comparative NMR study of a 36‑nt RNA, selectively labeled nucleotides yielded higher signal‑to‑noise ratio (SNR) and less crowded spectra than uniformly labeled counterparts, and provided accurate relaxation rates without the need for constant‑time or band‑selective decoupling experiments [1].

RNA dynamics NMR spectral resolution site-specific labeling

Guaranteed Isotopic Purity ≥98 atom % and Chemical Purity ≥95 % for Reproducible Oligonucleotide Synthesis

rU Phosphoramidite‑15N is specified with ≥98 atom % ¹⁵N isotopic enrichment and ≥95 % chemical purity (CP) . Unlabeled commercial DMT‑2′O‑TBDMS‑rU phosphoramidite typically achieves ≥99 % purity ; the slightly lower purity of the ¹⁵N‑labeled product reflects the added complexity of isotopic synthesis. Critically, the ≥98 atom % enrichment ensures that >98 % of the uridine residues incorporated into the RNA carry the ¹⁵N label, minimizing dilution of the NMR‑active nucleus and maximising sensitivity.

oligonucleotide synthesis phosphoramidite quality isotopic enrichment

Optimal Application Scenarios for rU Phosphoramidite-15N Driven by Quantitative Evidence


Site-Specific NMR Assignment of RNA Base Pairs via HNN-COSY Experiments

The dual N1,N3‑¹⁵N labeling of rU Phosphoramidite‑15N enables ¹H/¹⁵N/¹⁵N‑COSY experiments that directly measure internucleotide ²JNN couplings across Watson–Crick base pairs . This allows unambiguous assignment of hydrogen‑bonded imino protons and determination of base‑pair geometry, even in conformationally flexible RNAs such as riboswitches, where uniform labeling would produce overlapping signals [1].

Structural Dynamics Studies of Riboswitches and Regulatory RNAs

RNA transcripts exceeding ≈25 nt suffer from severe spectral overlap when uniformly labeled. rU Phosphoramidite‑15N permits site‑specific incorporation of ¹⁵N at functionally critical uridine residues, eliminating ¹³C–¹³C coupling artifacts and providing resolved spectra with higher SNR . This approach has been successfully applied to preQ₁ riboswitch systems to monitor individual base‑pair dynamics [1].

Mass Spectrometry-Based Oligonucleotide Quality Control

The M+2 mass shift per incorporated rU Phosphoramidite‑15N residue provides an unambiguous isotopic signature that distinguishes labeled products from unlabeled background in LC‑MS analyses . This feature is valuable for verifying the incorporation efficiency and sequence integrity of synthetic oligonucleotides in both research and production settings.

Efficient Synthesis of Long RNAs with Multiple Site-Specific Labels

The commercial availability of rU Phosphoramidite‑15N at guaranteed purity eliminates the low‑yielding, multi‑step in‑house synthesis of labeled uridine phosphoramidite [1]. Researchers can directly proceed to automated solid‑phase synthesis of RNAs up to ≈60 nt with multiple ¹⁵N‑labeled uridine residues, dramatically reducing both hands‑on time and material costs while ensuring consistent labeling.

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